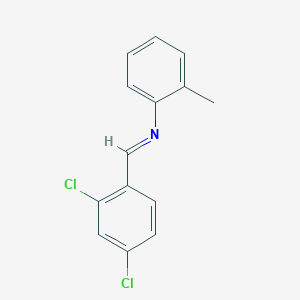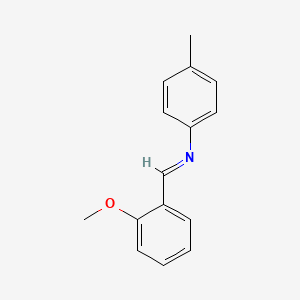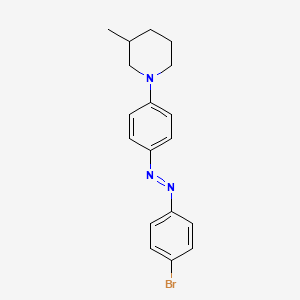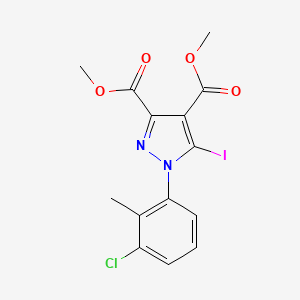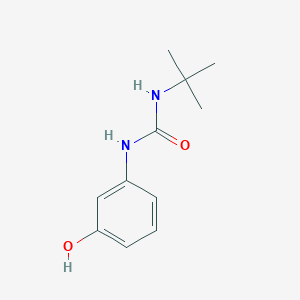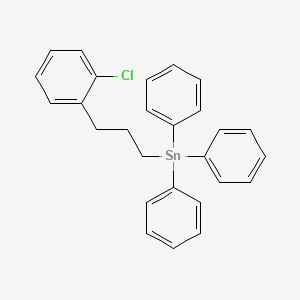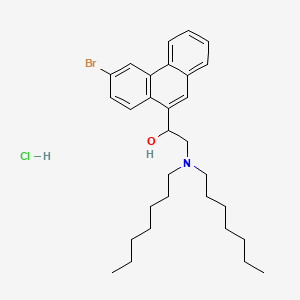
6-Bromo-alpha-(diheptylaminomethyl)-9-phenanthrenemethanol hydrochloride, (+/-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol is a complex organic compound characterized by the presence of a brominated phenanthrene ring and a diheptylamino group attached to an ethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromophenanthren-9-yl)-2-(diheptylamino)ethanol typically involves multi-step organic reactions. One common method starts with the bromination of phenanthrene to obtain 6-bromophenanthrene. This intermediate is then subjected to a Grignard reaction with diheptylamine and ethylene oxide to form the final product. The reaction conditions often include:
Bromination: Using bromine in the presence of a catalyst such as iron(III) bromide.
Grignard Reaction: Utilizing magnesium turnings and diheptylamine in anhydrous ether, followed by the addition of ethylene oxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a ketone or aldehyde using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products:
Oxidation: Formation of 1-(6-bromophenanthren-9-yl)-2-(diheptylamino)acetone.
Reduction: Formation of 1-(phenanthren-9-yl)-2-(diheptylamino)ethanol.
Substitution: Formation of 1-(6-substituted phenanthren-9-yl)-2-(diheptylamino)ethanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-(6-bromophenanthren-9-yl)-2-(diheptylamino)ethanol involves its interaction with specific molecular targets. The brominated phenanthrene ring can intercalate with DNA, potentially disrupting replication and transcription processes. The diheptylamino group may interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(6-Chlorophenanthren-9-yl)-2-(diheptylamino)ethanol
- 1-(6-Fluorophenanthren-9-yl)-2-(diheptylamino)ethanol
- 1-(6-Iodophenanthren-9-yl)-2-(diheptylamino)ethanol
Uniqueness: 1-(6-Bromophenanthren-9-yl)-2-(diheptylamino)ethanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
23257-53-6 |
|---|---|
Molekularformel |
C30H43BrClNO |
Molekulargewicht |
549.0 g/mol |
IUPAC-Name |
1-(6-bromophenanthren-9-yl)-2-(diheptylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C30H42BrNO.ClH/c1-3-5-7-9-13-19-32(20-14-10-8-6-4-2)23-30(33)29-21-24-15-11-12-16-26(24)28-22-25(31)17-18-27(28)29;/h11-12,15-18,21-22,30,33H,3-10,13-14,19-20,23H2,1-2H3;1H |
InChI-Schlüssel |
RMHGTXQFHHYEST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN(CCCCCCC)CC(C1=CC2=CC=CC=C2C3=C1C=CC(=C3)Br)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


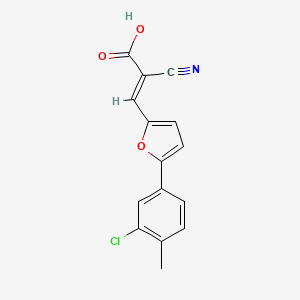

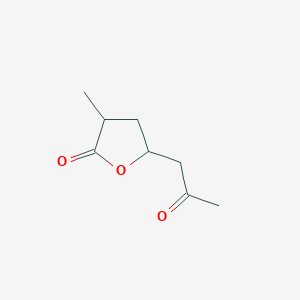
![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)
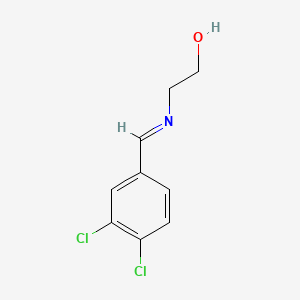
![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)
